molecular formula C16H15NO2 B2401776 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 55507-12-5

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B2401776
CAS No.: 55507-12-5
M. Wt: 253.301
InChI Key: VULHUUBBLOIXLT-UHFFFAOYSA-N
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Description

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound with the molecular formula C10H11NO2 It is a member of the isoquinoline family, characterized by a fused ring structure that includes a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the desired isoquinoline compound . The reaction conditions often include the use of methanolic solutions and specific catalysts to facilitate the process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoquinoline derivatives.

    Substitution: Substitution reactions, particularly involving the phenyl group, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmacological activities.

    Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to known bioactive compounds, is ongoing.

    Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: A closely related compound with similar structural features.

    4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Another derivative with slight modifications in the functional groups.

Uniqueness

5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHUUBBLOIXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Substitution of an equivalent quantity of 6,7-methylenedioxy-1-phenyl-3,4-dihydroisoquinoline or 6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline for the substituted 3,4-dihydroisoquinoline called for in the first paragraph of this example and substantial repetition of the procedure there detailed affords 6,7-methylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 94°-96°C., or 6,7-ethylenedioxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, melting at about 89°-91°C., respectively.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
6,7-ethylenedioxy-1-phenyl-3,4-dihydroisoquinoline
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted 3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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